REACTION_SMILES
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[CH3:22][SH:23].[CH3:6][S:7][C:8]([NH2:9])=[NH:10].[OH2:24].[OH:11][CH:12]1[CH2:13][NH:14][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]21.[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[C:8](=[NH:9])([NH2:10])[N:14]1[CH2:13][CH:12]([OH:11])[c:21]2[c:16]([cH:17][cH:18][cH:19][cH:20]2)[CH2:15]1.[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC(=N)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CNCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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N=C(N)N1Cc2ccccc2C(O)C1
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Name
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Type
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product
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Smiles
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O=S(=O)(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |